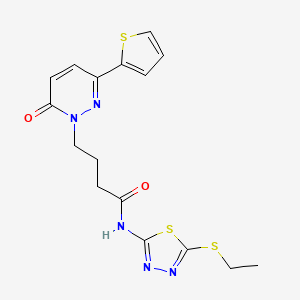

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide

描述

This compound features a 1,3,4-thiadiazole core substituted with an ethylthio group at the 5-position, linked via a butanamide chain to a pyridazinone ring. The pyridazinone moiety is further modified with a thiophen-2-yl substituent at the 3-position and a 6-oxo group.

属性

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S3/c1-2-24-16-19-18-15(26-16)17-13(22)6-3-9-21-14(23)8-7-11(20-21)12-5-4-10-25-12/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQRBAFQSSWIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide generally involves the following steps:

Formation of the 1,3,4-thiadiazole ring:

Synthesis of the pyridazine ring:

Coupling of the two rings: : The final step involves coupling the thiadiazole and pyridazine rings via a butanamide linker. The conditions for this reaction typically require a strong base and a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Industrial Production Methods

The industrial production of this compound may involve optimizing the above synthetic routes to maximize yield and purity. Common techniques include:

Continuous flow reactions: : For efficient heat and mass transfer.

Use of automated synthesizers: : To streamline the synthetic process.

Purification methods: : Such as recrystallization or chromatography to achieve high-purity product.

化学反应分析

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole moiety in Compound X is reactive toward nucleophilic agents due to electron-deficient sulfur and nitrogen atoms. Key reactions include:

-

Mechanistic Insight : The ethylthio (-S-Et) group at position 5 of the thiadiazole undergoes substitution more readily than other positions due to steric and electronic effects . For example, reaction with benzyl bromide in NaOMe/MeOH replaces the ethylthio group with a benzylthio group .

Hydrolysis and Condensation Reactions

The amide group and pyridazinone ring participate in hydrolysis or condensation under acidic/basic conditions:

-

Example : Hydrolysis of the amide bond in Compound X under acidic conditions yields 4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanoic acid and 5-(ethylthio)-1,3,4-thiadiazol-2-amine .

Oxidation of Sulfur-Containing Groups

The ethylthio group (-S-Et) is susceptible to oxidation:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H2O2 (30%) | Acetic acid, 50°C, 6h | Sulfoxide (-SO-Et) | |

| mCPBA | DCM, rt, 2h | Sulfone (-SO2-Et) |

-

Biological Relevance : Sulfoxidation of the ethylthio group enhances water solubility and modulates pharmacokinetic properties.

Cycloaddition and Ring-Opening Reactions

The thiadiazole and pyridazinone rings participate in cycloadditions or ring-opening under specific conditions:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Diels-Alder reaction | Maleic anhydride, toluene, 110°C | Fused bicyclic adducts | |

| Ring-opening | NH2NH2·H2O, ethanol, reflux | Thiosemicarbazide derivatives |

-

Note : Ring-opening of the thiadiazole moiety with hydrazine generates 5-(ethylthio)-1,3,4-thiadiazole-2-carbohydrazide , a precursor for further functionalization .

Functionalization of the Thiophene Ring

The thiophen-2-yl group undergoes electrophilic substitution:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Bromination | Br2, FeBr3, DCM, 0°C | 5-bromo-thiophen-2-yl derivative | |

| Nitration | HNO3/H2SO4, 0°C | 5-nitro-thiophen-2-yl derivative |

-

Application : Bromination at the thiophene’s 5-position enables Suzuki-Miyaura cross-coupling for biaryl synthesis .

Reduction of Pyridazinone

The pyridazinone ring can be reduced to dihydropyridazine:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NaBH4 | MeOH, rt, 4h | 1,6-dihydropyridazine | |

| H2, Pd/C | EtOH, 50 psi, 12h | Fully saturated piperazine analog |

Amide Bond Modifications

The central amide bond is reactive toward:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Esterification | SOCl2, ROH | Butanamide ester derivatives | |

| Urea formation | PhNCO, DMF, 80°C | Urea-linked analogs |

Key Mechanistic Considerations:

-

Steric Effects : Bulkier substituents on the thiadiazole ring (e.g., ethylthio) slow nucleophilic substitution but enhance stability toward oxidation .

-

Electronic Effects : Electron-withdrawing groups on the pyridazinone ring increase reactivity in cycloadditions .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate SNAr reactions at the thiadiazole core .

科学研究应用

Chemical Structure and Synthesis

The compound features a thiadiazole ring and a pyridazine moiety, contributing to its unique properties. The synthesis typically involves the reaction of 5-(ethylthio)-1,3,4-thiadiazole-2-amine with appropriate acyl chlorides under controlled conditions. The following table summarizes the key aspects of its synthesis:

| Parameter | Details |

|---|---|

| Starting Materials | 5-(ethylthio)-1,3,4-thiadiazole-2-amine and butanoyl chloride |

| Reaction Conditions | Organic solvent (e.g., dichloromethane), reflux conditions |

| Purification Method | Recrystallization or column chromatography |

| Yield | Typically high yields (exact percentage varies by study) |

Biological Activities

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide exhibits a range of biological activities:

Anticancer Properties

Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance:

- HepG2 Cells : Studies show that it has IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has demonstrated effectiveness against several bacterial strains, showcasing potential as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating potential for treating inflammatory diseases .

Case Studies

Several case studies have investigated the efficacy of this compound:

- Study on HepG2 Cells : Demonstrated significant cytotoxic effects with comparisons to standard treatments .

- Antimicrobial Testing : Showed broad-spectrum activity against both gram-positive and gram-negative bacteria .

- In Vivo Studies : Ongoing research is evaluating its effects in animal models for both cancer and infection treatment .

作用机制

The compound's mechanism of action typically involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: : The thiadiazole and pyridazine rings can interact with enzyme active sites, inhibiting their activity.

Binding to Receptors: : The compound may bind to specific receptors, modulating signal transduction pathways.

Pathways Involved: : Key biochemical pathways affected might include those related to inflammation, microbial growth, or cellular signaling.

相似化合物的比较

Core Heterocycle Modifications

- User’s Compound: 1,3,4-Thiadiazole: 5-(ethylthio) substitution introduces a sulfur atom, which may enhance metabolic stability compared to alkyl chains.

Linker Chain Variations

Substituent Profiles

Table 1: Structural and Hypothesized Property Comparison

生物活性

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is a compound that integrates both thiadiazole and pyridazine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, certain thiadiazole derivatives have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 2.03 | |

| Compound B | HeLa | 2.17 | |

| N-(5-(ethylthio)... | A549 | TBD | TBD |

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that they possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Study: Antimicrobial Efficacy

A study highlighted the effectiveness of a related thiadiazole derivative against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has been explored in various models. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are crucial in the inflammatory response .

Table 2: Anti-inflammatory Effects of Thiadiazole Derivatives

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, compounds containing thiadiazole rings are being investigated for additional activities such as:

常见问题

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction steps by controlling solvent polarity (e.g., acetonitrile or DMF for cyclization), temperature (reflux conditions), and catalysts (e.g., iodine/triethylamine for thiadiazole ring closure). Use HPLC to monitor intermediates and adjust stoichiometry of reagents like N-phenylhydrazinecarboxamides. Purification via crystallization (ethanol/acetone) enhances purity .

Q. What spectroscopic techniques are critical for confirming the molecular structure?

- Methodological Answer : Combine - and -NMR to verify thiadiazole, pyridazinone, and thiophen substituents. Mass spectrometry (HRMS) confirms molecular weight. For crystallinity, single-crystal X-ray diffraction resolves bond angles (e.g., dihedral angles between thiadiazole and pyridazinone rings) and hydrogen-bonding networks .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Use antimicrobial (MIC assays against Gram+/Gram- bacteria), anticancer (MTT assay on cancer cell lines), and enzyme inhibition (kinase or protease fluorometric assays) protocols. Adjust pH to assess activity dependence, as seen in thiadiazole derivatives with pH-sensitive antimicrobial effects .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., ethylthio, thiophen) influence reactivity in nucleophilic substitution or cyclization reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/SDD basis set) to analyze electron density distribution. Electron-withdrawing groups (e.g., thiophen-2-yl) reduce nucleophilicity at the thiadiazole sulfur, requiring stronger bases for substitutions. Experimental validation via Hammett plots correlates substituent σ-values with reaction rates .

Q. How can contradictory data in biological activity profiles (e.g., high in vitro vs. low in vivo efficacy) be resolved?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for target binding affinity vs. cell-based assays). Investigate metabolic stability (microsomal incubation + LC-MS) and bioavailability (Caco-2 permeability). Structural analogs with improved logP (e.g., cyclohexyl vs. ethylthio) may enhance pharmacokinetics .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodological Answer : Use slow evaporation of acetone/ethanol mixtures to induce nucleation. Modify crystallization conditions (e.g., add co-solvents like DMSO for solubility). For twinned crystals, employ SHELXL refinement with restraints on displacement parameters and rigid-bond approximations .

Experimental Design & Data Analysis

Q. How to design a DoE (Design of Experiments) for reaction parameter optimization?

- Methodological Answer : Apply factorial design varying temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol%). Use response surface methodology (RSM) to model yield/purity outcomes. Statistical tools (e.g., JMP or Minitab) identify significant factors. Reference flow-chemistry models for continuous parameter screening .

Q. What computational methods predict binding modes to biological targets (e.g., kinases)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) with homology-modeled targets (e.g., EGFR kinase). Validate with MD simulations (AMBER) to assess binding stability. Compare with SAR data of analogs (e.g., pyridazinone vs. pyrimidine cores) to refine pharmacophore models .

Structural & Mechanistic Insights

Q. How does the thiophen-2-yl group influence π-π stacking in supramolecular assemblies?

- Methodological Answer : Analyze crystal packing via Mercury software; measure centroid distances between thiophen and pyridazinone rings (<4.0 Å indicates stacking). Compare with analogs lacking thiophen (e.g., phenyl derivatives) to isolate its contribution to crystallinity .

Q. What reaction mechanisms explain sulfur extrusion during thiadiazole synthesis?

- Methodological Answer :

Propose a radical pathway via iodine-mediated cleavage of disulfide intermediates. Confirm via EPR spectroscopy to detect sulfur radicals. Isotopic labeling () tracks sulfur fate during cyclization .

Methodological Notes

- Data Contradictions : Address discrepancies (e.g., variable bioactivity) by standardizing assay protocols (e.g., ATP concentration in kinase assays) .

- Advanced Characterization : Use synchrotron XRD for high-resolution crystallography of low-quality crystals .

- Safety : Follow ALADDIN guidelines for handling thiol-containing intermediates (Section 4: First aid measures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。